(R)-crotonylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-crotonylcarnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-crotonylcarnitine typically involves the esterification of crotonic acid with carnitine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-crotonylcarnitine may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-crotonylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
®-crotonylcarnitine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the production of dietary supplements and as an additive in certain food products.
Mechanism of Action
The mechanism of action of ®-crotonylcarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids, forming acyl-carnitine esters, which are then transported across the mitochondrial membrane. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and the carnitine transporter proteins.
Comparison with Similar Compounds
Similar Compounds
Acetylcarnitine: Another derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Similar to ®-crotonylcarnitine but involved in the transport of propionyl groups.
Butyrylcarnitine: Involved in the transport of butyryl groups.
Uniqueness
®-crotonylcarnitine is unique due to its specific role in the transport of crotonyl groups, which are intermediates in the metabolism of certain fatty acids. This specificity makes it a valuable compound for studying metabolic pathways and potential therapeutic applications related to fatty acid metabolism.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3R)-3-[(E)-but-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h5-6,9H,7-8H2,1-4H3/b6-5+/t9-/m1/s1 |
InChI Key |
HQDBMDGXEZLSNK-VUHVRTRXSA-N |
Isomeric SMILES |
C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.